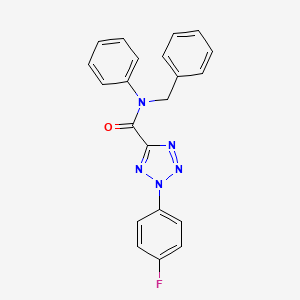

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide

Description

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group at position 2, a benzyl group at position N1, and a phenyl group attached via a carboxamide linkage at position 3. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry. The 4-fluorophenyl substituent enhances lipophilicity and bioavailability, while the N-benzyl and N-phenyl groups contribute to steric and electronic modulation.

Properties

IUPAC Name |

N-benzyl-2-(4-fluorophenyl)-N-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O/c22-17-11-13-19(14-12-17)27-24-20(23-25-27)21(28)26(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECWSHQODLZLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of benzylamine, 4-fluorobenzaldehyde, and phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the tetrazole ring. The final product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide can be compared to related compounds in the following categories:

Tetrazole Derivatives

describes a tetrazole-based compound, N-(4-fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide . Key comparisons include:

- Structural Similarities : Both compounds feature a tetrazole ring and fluorinated aromatic substituents.

- Functional Differences : The compound in incorporates a pyrimidinecarboxamide group and a dioxane moiety, which may enhance solubility or target specificity compared to the simpler benzyl/phenyl groups in the target compound.

- Bioactivity : While the target compound’s activity is unspecified, tetrazole derivatives are often explored for antimicrobial or enzyme-inhibitory properties .

Triazole and Thione Derivatives

synthesizes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , which differ in core heterocycle (triazole vs. tetrazole) but share fluorinated aryl groups.

- Tautomerism : Unlike tetrazoles, these triazoles exhibit thione-thiol tautomerism, confirmed by IR spectroscopy (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Thiazole Carboxamides

and highlight N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and related analogs.

- Core Heterocycle : Thiazole rings replace tetrazole, altering electronic properties and binding interactions.

- Synthetic Routes : Both classes employ carboxamide linkages, but thiazole derivatives require HATU-mediated coupling, whereas tetrazoles may utilize cyclization reactions .

Data Tables

Table 1: Structural and Spectral Comparison

Table 2: Physicochemical Properties

Research Findings and Implications

- Fluorine Impact : Fluorine substituents in all compared compounds enhance membrane permeability and resistance to oxidative metabolism, a critical factor in drug design .

- Unanswered Questions : Direct biological data for the target compound are lacking; future studies could benchmark its activity against triazole and thiazole analogs.

Biological Activity

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide is a synthetic organic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme functions and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1396790-72-9 |

| Molecular Formula | CHFNO |

| Molecular Weight | 373.4 g/mol |

The presence of the fluorine atom in the phenyl ring is significant, as it can influence the compound's lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing it to bind effectively to active sites on enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways and physiological responses.

In Vitro Studies

Research indicates that this compound demonstrates significant inhibitory effects on certain enzymes. For instance, structure-activity relationship (SAR) studies have shown that modifications to the tetrazole and aromatic rings can enhance binding affinity and selectivity towards specific targets.

Case Study: P2X7 Receptor Antagonism

A notable study explored the antagonistic effects of related tetrazole compounds on the P2X7 receptor, which is involved in inflammatory responses. The findings suggested that modifications similar to those found in this compound could yield potent antagonists with therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N-benzyl-2-(4-chlorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide | Moderate enzyme inhibition |

| N-benzyl-2-(4-bromophenyl)-N-phenyl-2H-tetrazole-5-carboxamide | High receptor binding affinity |

| N-benzyl-2-(4-methylphenyl)-N-phenyl-2H-tetrazole-5-carboxamide | Low metabolic stability |

The fluorine substitution in this compound enhances its metabolic stability compared to its chloro and bromo counterparts.

Synthesis and Production

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : Reaction between benzylamine, 4-fluorobenzaldehyde, and phenylhydrazine with sodium azide under acidic conditions.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic route allows for scalability in industrial applications, optimizing reaction conditions for enhanced yield .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide, and how can purity be ensured?

- Methodology : Utilize multi-step condensation reactions with fluorinated aromatic amines and isocyanides, followed by cyclization with sodium azide. Purification via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data : Typical yields range from 45–65%, with purity >95% achievable via recrystallization.

Q. How can solubility limitations of this compound be addressed in biological assays?

- Methodology : Solubilize in DMSO (≤0.1% final concentration) or use co-solvents like PEG-400. For in vitro studies, pre-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodology :

- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and tetrazole (C-N stretches ~1200–1400 cm⁻¹) functional groups.

- NMR : ¹H NMR (DMSO-d₆) should resolve fluorophenyl (δ 7.2–7.8 ppm) and benzyl (δ 4.8–5.2 ppm) protons. ¹³C NMR identifies carbonyl (δ ~170 ppm) and tetrazole carbons (δ ~150 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ confirmation .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and receptor binding?

- Methodology :

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with anti-proliferative activity (e.g., against MCF-7 cells). A validated QSAR model (R² > 0.85, Q² > 0.7) can prioritize derivatives .

- Molecular Docking : Dock into Polo-like kinase 1 (Plk1) ATP-binding pocket (PDB: 2OU7). Prioritize derivatives with binding affinities ≤−8.0 kcal/mol and hydrogen bonds to key residues (e.g., Lys178, Glu140) .

Q. How to resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?

- Methodology :

- Assay Optimization : Standardize ATP concentrations (1–10 µM) and incubation times (30–60 min) to minimize kinetic artifacts.

- Off-Target Screening : Use selectivity panels (e.g., kinaseProfiler) to rule out cross-reactivity.

- Data Analysis : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl moiety to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask the tetrazole ring as a methyl ester to enhance permeability, with in situ hydrolysis by esterases .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.